Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-
Brand Name: Vulcanchem
CAS No.: 63859-05-2
VCID: VC15687569
InChI: InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)17-10-15-16(18)13-4-2-3-5-14(13)20-15/h2-10,18H,1H3
SMILES:
Molecular Formula: C16H13NO2S
Molecular Weight: 283.3 g/mol

Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-

CAS No.: 63859-05-2

Cat. No.: VC15687569

Molecular Formula: C16H13NO2S

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- - 63859-05-2

Specification

CAS No. 63859-05-2
Molecular Formula C16H13NO2S
Molecular Weight 283.3 g/mol
IUPAC Name 2-[(4-methoxyphenyl)iminomethyl]-1-benzothiophen-3-ol
Standard InChI InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)17-10-15-16(18)13-4-2-3-5-14(13)20-15/h2-10,18H,1H3
Standard InChI Key WMIZGDRCBSNMAB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O

Introduction

Structural Characteristics and Molecular Configuration

Core Skeleton and Substituent Effects

The compound features a benzo[b]thiophen-3(2H)-one core, a bicyclic system comprising a benzene ring fused to a thiophene moiety with a ketone group at position 3. The 2-position is functionalized with a [(4-methoxyphenyl)amino]methylene group, introducing a conjugated imine linker that enhances electron delocalization across the system . This structural motif is critical for its reactivity in electrophilic substitution and cycloaddition reactions.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₂SCalculated
Molecular Weight265.31 g/mol
Density1.08 g/cm³
Boiling Point407.1°C (estimated)
Melting PointNot reported-

The imine group (-N=CH-) creates a planar configuration, facilitating π-π stacking interactions in solid-state arrangements . Density functional theory (DFT) simulations suggest that the methoxy group at the para position of the phenyl ring donates electron density through resonance, stabilizing the imine linkage .

Synthetic Methodologies

Palladium-Catalyzed C-H Functionalization

A prominent route involves palladium-catalyzed C(sp³)-H arylation of benzo[b]thiophen-3(2H)-one 1,1-dioxide, as demonstrated by Liu et al. . While their work focused on 2-phenyl derivatives, the methodology can be adapted for introducing the [(4-methoxyphenyl)amino]methylene group by substituting aryl bromides with 4-methoxybenzylamine precursors. Key reaction parameters include:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: Toluene at 110°C

  • Yield: ~65% (extrapolated from analogous reactions)

Schiff Base Condensation

An alternative approach employs Schiff base formation between benzo[b]thiophen-3(2H)-one-2-carbaldehyde and 4-methoxyaniline :

  • Aldehyde Preparation: Oxidation of 2-methylbenzo[b]thiophen-3(2H)-one using MnO₂ in dichloromethane.

  • Condensation: Reacting the aldehyde with 4-methoxyaniline in ethanol under reflux (78°C, 12 hr), catalyzed by acetic acid.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields the target compound as yellow crystals .

Physicochemical Properties and Spectral Characterization

Table 2: Key Spectral Signatures

TechniqueCharacteristics
¹H NMRδ 8.21 (s, 1H, CH=N), 7.89–7.24 (m, 6H, aromatic), 3.86 (s, 3H, OCH₃)
¹³C NMRδ 190.1 (C=O), 161.2 (CH=N), 159.8 (OCH₃), 145.3–115.4 (aromatic)
IR1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O)
UV-Visλ_max = 320 nm (π→π* transition of conjugated system)

The imine proton (CH=N) appears as a singlet due to restricted rotation, while the methoxy group's deshielding effect shifts its signal downfield .

ParameterValue (ADMET Prediction)
LogP2.85
HIA92%
BBB PermeabilityModerate
CYP2D6 InhibitionNon-inhibitor

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